molecular formula C16H12Cl2 B015460 9,10-Dichloro-2,6-dimethylanthracene CAS No. 887354-46-3

9,10-Dichloro-2,6-dimethylanthracene

Cat. No.: B015460
CAS No.: 887354-46-3
M. Wt: 275.2 g/mol
InChI Key: MSPFHAUJGCSBSJ-UHFFFAOYSA-N
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Description

9,10-Dichloro-2,6-dimethylanthracene is an organic compound with the molecular formula C16H12Cl2 and a molecular weight of 275.17 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms and two methyl groups on the anthracene core.

Preparation Methods

The synthesis of 9,10-Dichloro-2,6-dimethylanthracene typically involves the chlorination of 2,6-dimethylanthracene. This reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 9 and 10 positions . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9,10-Dichloro-2,6-dimethylanthracene undergoes various chemical reactions, including:

Scientific Research Applications

9,10-Dichloro-2,6-dimethylanthracene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies related to the interaction of polycyclic aromatic hydrocarbons with biological systems, including their potential mutagenic and carcinogenic effects.

    Medicine: Research into the compound’s potential therapeutic applications, particularly in the development of anticancer agents, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dichloro-2,6-dimethylanthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its normal function and potentially leading to mutagenesis or cell death. The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect various signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

9,10-Dichloro-2,6-dimethylanthracene can be compared with other similar compounds such as:

    9,10-Dibromo-2,6-dimethylanthracene: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.

    2,6-Dimethylanthracene: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

    9,10-Dichloroanthracene: Lacks the methyl groups, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

9,10-dichloro-2,6-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPFHAUJGCSBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393211
Record name 9,10-dichloro-2,6-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-46-3
Record name 9,10-Dichloro-2,6-dimethylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887354-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-dichloro-2,6-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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